molecular formula C7H4ClIO2 B083352 4-Chloro-2-iodobenzoic acid CAS No. 13421-13-1

4-Chloro-2-iodobenzoic acid

Cat. No.: B083352
CAS No.: 13421-13-1
M. Wt: 282.46 g/mol
InChI Key: LRRDANNSUCQNDU-UHFFFAOYSA-N
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Description

4-Chloro-2-iodobenzoic acid is an electron-deficient substituted 2-iodobenzoic acid. It reacts with ynamide to provide the 3,4-disubstituted isocoumarin.

Scientific Research Applications

  • Thermodynamic Properties : A study on the thermodynamics of iodobenzoic acids, including 4-iodobenzoic acid, investigated their sublimation calorimetry, drop calorimetry, and thermal analysis. These properties are crucial for understanding the stability and reactivity of these compounds under different conditions (Tan & Sabbah, 1994).

  • Crystal Structures in Binuclear Complexes : Research on mixed-ligand binuclear Zn(II) 2-iodobenzoate complexes, including 4-ethyl- and 3-chloropyridine, provides insights into the structural analysis of these complexes, which is significant for understanding their potential applications in various chemical processes (Bondarenko & Adonin, 2021).

  • Halogen Bonding in Structural Determinants : A study explored the importance of halogen bonding, especially X...O=C vs. X...X interactions, in the structures of 4-halotriaroylbenzenes. This research is relevant for understanding how 4-Chloro-2-iodobenzoic acid can participate in similar structural frameworks (Pigge, Vangala & Swenson, 2006).

  • Hydrolytic Dehalogenation in Microbial Metabolism : The study of Alcaligenes denitrificans NTB-1 revealed that it utilizes 4-chloro-, 4-bromo-, and 4-iodobenzoate, involving hydrolytic dehalogenation, which is important for understanding the biodegradation pathways of these compounds (van den Tweel, Kok & de Bont, 1987).

  • Solid State Structure : The solid-state structure of 4-iodobenzoic acid, closely related to this compound, has been studied to understand the intermolecular interactions and phase transitions that occur at different temperatures (Nygren, Wilson & Turner, 2005).

  • Applications in Organic Synthesis : The potential use of halobenzoic acids, including this compound, as building blocks in organic synthesis has been demonstrated. Such compounds are crucial in the synthesis of various heterocyclic scaffolds, which are important in drug discovery (Křupková, Funk, Soural & Hlaváč, 2013).

  • Electrophilic Trifluoromethylation : A study on the synthesis of hypervalent iodine reagents for electrophilic trifluoromethylation using 2-iodobenzoic acid demonstrates the potential of such compounds in advanced organic synthesis techniques (Matoušek, Pietrasiak, Schwenk & Togni, 2013).

Safety and Hazards

4-Chloro-2-iodobenzoic acid is classified as hazardous under the Hazardous Products Regulations . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, and clothing .

Future Directions

4-Chloro-2-iodobenzoic acid has potential applications in the synthesis of complex molecular structures such as 3,4-disubstituted isocoumarins . Its electron-deficient nature makes it a valuable reagent in electrophilic aromatic substitution reactions .

Relevant Papers The relevant papers retrieved do not provide additional information beyond what has been summarized above .

Properties

IUPAC Name

4-chloro-2-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRDANNSUCQNDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20158597
Record name 4-Chloro-2-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20158597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13421-13-1
Record name 4-Chloro-2-iodobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13421-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-iodobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013421131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-2-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20158597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-2-iodobenzoic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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